ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a benzoate ester group.
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents .
Mode of Action
It’s worth noting that the quinazolinone nucleus is a crucial component in many biologically active compounds . The interaction of this compound with its targets could lead to various changes at the molecular level, potentially influencing a range of biological processes.
Biochemical Pathways
Quinazolinone derivatives have been found to interact with a variety of biochemical pathways, influencing a range of physiological processes .
Result of Action
Given the broad range of activities associated with quinazolinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with isopropyl acetoacetate to form the quinazoline core. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetone and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
- Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
- 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene
Uniqueness
Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-19(26)14-9-11-15(12-10-14)22-20(27)24-18-16-7-5-6-8-17(16)23-21(28)25(18)13(2)3/h5-13H,4H2,1-3H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFJHZHRNLYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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